6-[4-(6-ethyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine
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Description
6-[4-(6-ethyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine (hereafter referred to as 6-EMPP) is an organic compound with a variety of potential applications in scientific research. 6-EMPP is a pyrimidine derivative that has been used as a model compound for studying the effects of ligand-receptor interactions. It is a versatile compound that can be synthesized in a variety of ways, and has been used to study the effects of different environmental conditions on the binding of ligands to receptors.
Scientific Research Applications
Anti-Tubercular Activity
Pyrazinamide (PZA) is a crucial first-line drug in tuberculosis (TB) therapy. Researchers have designed and synthesized novel derivatives of 6-[4-(6-ethyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine to evaluate their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . Among the tested compounds, several exhibited significant activity, with IC50 values ranging from 1.35 to 2.18 μM. Notably, these compounds were also non-toxic to human cells.
Synthesis of 3,5-Diaryl-6-carbethoxycyclohexanones
The compound finds application in the preparation of 3,5-diaryl-6-carbethoxycyclohexanones, which serve as efficient synthons for building spiro compounds. These intermediates are valuable in the synthesis of benzisoxazoles and carbazole derivatives .
Anti-Leukemic Activity
Compound 13, derived from this purine derivative, demonstrated oral activity in a K562 xenograft model of chronic myelogenous leukemia (CML). It led to complete tumor regressions with low toxicity at multiple dose levels .
Src/Abl Kinase Inhibition
Substituted 2-(aminopyridyl)- and 2-(aminopyrimidinyl)thiazole-5-carboxamides, derived from this compound, act as potent Src/Abl kinase inhibitors. They exhibit excellent antiproliferative activity against hematological and solid tumor cell lines .
Neuroprotection and Anti-Inflammatory Activity
Researchers have explored the neuroprotective and anti-inflammatory properties of a triazole-pyrimidine hybrid, which includes this compound. The study focused on human microglia and neuronal cell models .
properties
IUPAC Name |
6-[4-(6-ethyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-9-methylpurine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N8/c1-4-13-9-14(22-12(2)21-13)24-5-7-25(8-6-24)17-15-16(18-10-19-17)23(3)11-20-15/h9-11H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNSUAFNEONGORB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC(=N1)C)N2CCN(CC2)C3=NC=NC4=C3N=CN4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-[4-(6-ethyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine |
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